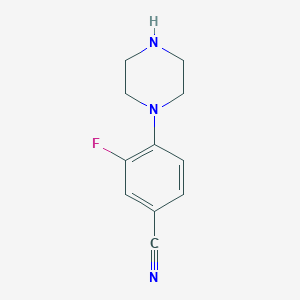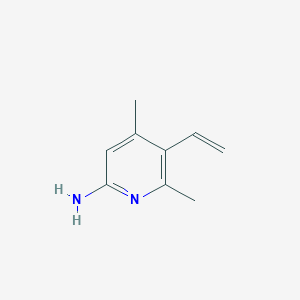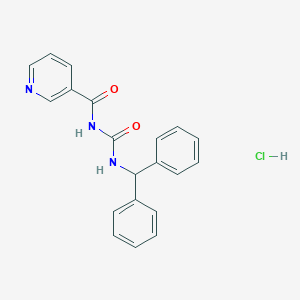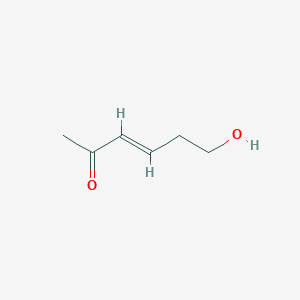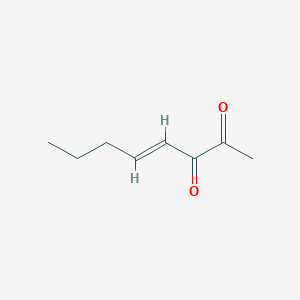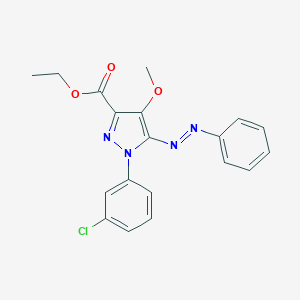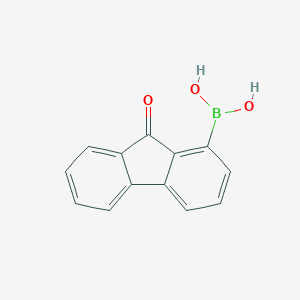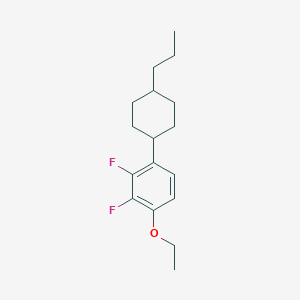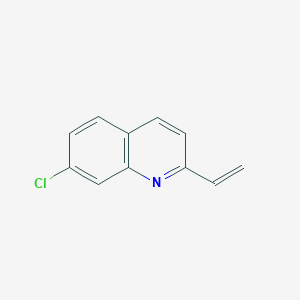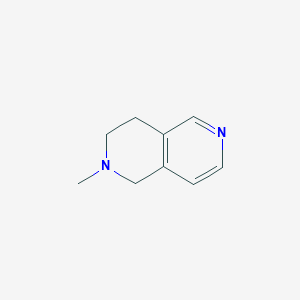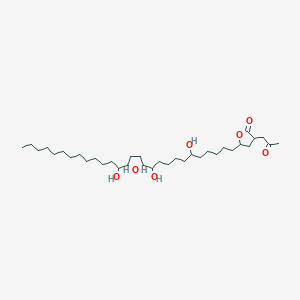
Isoannonacin
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Isoannonacin is a natural compound that has been found to have various biological activities. It belongs to a class of compounds known as acetogenins, which are derived from the Annonaceae family of plants. Isoannonacin has been the subject of extensive research due to its potential therapeutic applications.
Applications De Recherche Scientifique
Cytotoxic Activity in Cancer Research
Isoannonacin, along with other acetogenins, has been extensively studied for its cytotoxic activities against various cancer cell lines. Research indicates that compounds like isoannonacin exhibit potent cytotoxicity, with specific action against lung, breast, and colon cancer cell lines (Zhao et al., 1993). Another study highlighted the significant cytotoxic effect of isoannonacin against human tumor cells, particularly histiocytic lymphoma (Kanashiro et al., 2016).
Potential in Antileishmanial Therapy
Isoannonacin has shown promising results in antileishmanial therapy. A study evaluating twelve acetogenins from Annonaceae for their antileishmanial activities found isoannonacin to be effective against intramacrophagic amastigotes, with a notable action on drug-resistant strains (Raynaud-Le Grandic et al., 2004).
Role in Modulating Cancer Signaling Pathways
Research has explored the role of isoannonacin in modulating cancer signaling pathways. A study investigating the antitumor-promoting activity of annonacin, an acetogenin similar to isoannonacin, in a mouse skin tumorigenesis model, revealed significant modulation of key cancer-related genes and proteins (Md Roduan et al., 2019). This suggests a potential mechanism through which isoannonacin may exert its antitumor effects.
Molluscicidal and Pesticidal Applications
Isoannonacin, as part of a group of acetogenins from Annona muricata leaves, demonstrated potent molluscicidal activity against certain snails and was highly toxic to brine shrimp larvae (Luna et al., 2006). This indicates its potential use in pest control strategies.
Propriétés
Numéro CAS |
170900-30-8 |
|---|---|
Nom du produit |
Isoannonacin |
Formule moléculaire |
C35H64O7 |
Poids moléculaire |
596.9 g/mol |
Nom IUPAC |
5-[6,11-dihydroxy-11-[5-(1-hydroxytridecyl)oxolan-2-yl]undecyl]-3-(2-oxopropyl)oxolan-2-one |
InChI |
InChI=1S/C35H64O7/c1-3-4-5-6-7-8-9-10-11-15-21-31(38)33-23-24-34(42-33)32(39)22-17-16-19-29(37)18-13-12-14-20-30-26-28(25-27(2)36)35(40)41-30/h28-34,37-39H,3-26H2,1-2H3 |
Clé InChI |
DGQPZGGOYKKJLX-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCCCCC(C1CCC(O1)C(CCCCC(CCCCCC2CC(C(=O)O2)CC(=O)C)O)O)O |
SMILES canonique |
CCCCCCCCCCCCC(C1CCC(O1)C(CCCCC(CCCCCC2CC(C(=O)O2)CC(=O)C)O)O)O |
melting_point |
91-92°C |
Autres numéros CAS |
123266-22-8 |
Description physique |
Solid |
Synonymes |
annonacin-A-one annonacin-A-one, ((2,4-cis)-10R)-isome |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



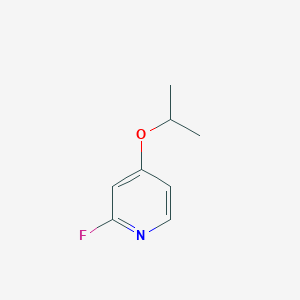
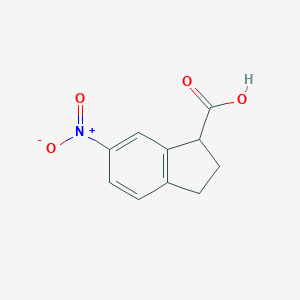
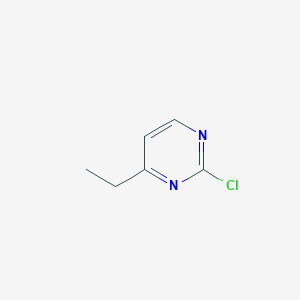
![8-Chloro-2-(chloromethyl)-6-(trifluoromethyl)imidazo[1,2-a]pyridine](/img/structure/B65152.png)
